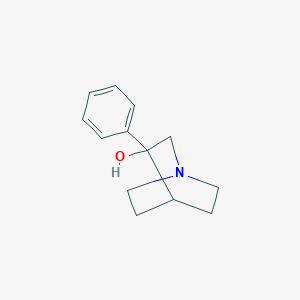![molecular formula C14H20N2O B2875135 3-[(4-Ethylpiperazino)methyl]benzaldehyde CAS No. 1443345-80-9](/img/structure/B2875135.png)
3-[(4-Ethylpiperazino)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Ethylpiperazino)methyl]benzaldehyde, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-[(4-Ethylpiperazino)methyl]benzaldehyde is not fully understood, but it is believed to act as a modulator of neurotransmitter systems and to inhibit enzymes involved in the metabolism of neurotransmitters. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with mood regulation and the modulation of reward pathways. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-[(4-Ethylpiperazino)methyl]benzaldehyde has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, such as dopamine and serotonin, and the inhibition of enzymes, such as monoamine oxidase. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has also been shown to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Ethylpiperazino)methyl]benzaldehyde has several advantages for use in lab experiments, including its versatility, ease of synthesis, and wide range of potential applications. However, 3-[(4-Ethylpiperazino)methyl]benzaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 3-[(4-Ethylpiperazino)methyl]benzaldehyde, including the exploration of its potential applications in the treatment of various diseases, such as depression, anxiety, and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 3-[(4-Ethylpiperazino)methyl]benzaldehyde and to optimize its synthesis method and purity. Additionally, the potential toxicity of 3-[(4-Ethylpiperazino)methyl]benzaldehyde should be further explored to ensure its safety for use in scientific research.
Méthodes De Synthèse
3-[(4-Ethylpiperazino)methyl]benzaldehyde can be synthesized using various methods, including the reaction of 4-ethylpiperazine with benzaldehyde in the presence of a catalyst such as sodium methoxide. Another method involves the reaction of 4-ethylpiperazine with 4-formylbenzoic acid in the presence of a reducing agent such as sodium borohydride. The yield and purity of 3-[(4-Ethylpiperazino)methyl]benzaldehyde can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
3-[(4-Ethylpiperazino)methyl]benzaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, such as dopamine and serotonin, and the inhibition of enzymes, such as monoamine oxidase. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has also been shown to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-6-8-16(9-7-15)11-13-4-3-5-14(10-13)12-17/h3-5,10,12H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHRODHTLNMHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylpiperazino)methyl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2875055.png)
![5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2875056.png)
![2-Chloro-N-[3-(4-methyl-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B2875057.png)



![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)